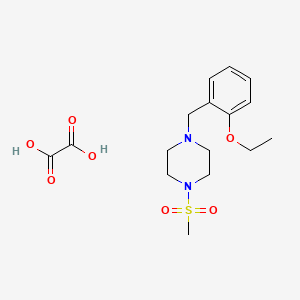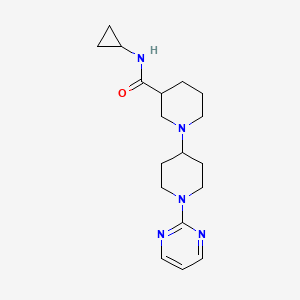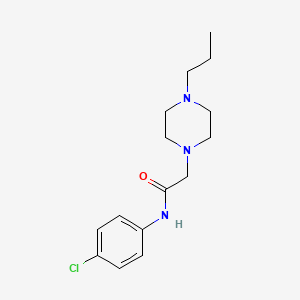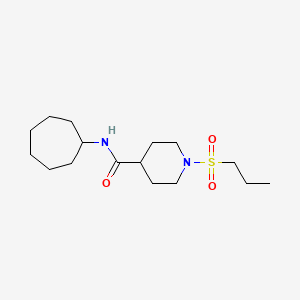![molecular formula C16H17N3O3 B5299063 7-(1H-indol-7-ylcarbonyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5299063.png)
7-(1H-indol-7-ylcarbonyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(1H-indol-7-ylcarbonyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one is a compound that has recently gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research. This compound is a spirocyclic lactam, which means it contains a cyclic structure with a spiro center, and it has a unique chemical structure that makes it a promising candidate for further investigation. In
Mécanisme D'action
The mechanism of action of 7-(1H-indol-7-ylcarbonyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one is not fully understood, but it is believed to act by inhibiting specific protein-protein interactions. The compound has been shown to bind to the protein PPIase Pin1, which is involved in the regulation of cell cycle progression and the development of various diseases, including cancer and Alzheimer's disease. By inhibiting the interaction between Pin1 and its substrates, the compound can disrupt the signaling pathways that lead to disease progression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively in vitro and in vivo. The compound has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and reduce tumor growth in animal models of cancer. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and reduce inflammation in models of autoimmune diseases. The compound has a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 7-(1H-indol-7-ylcarbonyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one for lab experiments is its unique chemical structure, which makes it a versatile tool for the study of protein-protein interactions and the development of new chemical probes. The compound is also relatively easy to synthesize and has a favorable pharmacokinetic profile, which makes it suitable for in vivo studies. However, one of the limitations of the compound is its low solubility in aqueous solutions, which can make it challenging to work with in some experimental settings.
Orientations Futures
There are several future directions for the study of 7-(1H-indol-7-ylcarbonyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one. One of the most promising directions is the development of new drugs based on the compound's chemical structure. The compound has shown promising results in preclinical studies for the treatment of various diseases, and further research is needed to optimize its pharmacokinetic and pharmacodynamic properties. Another future direction is the study of the compound's mechanism of action and its interaction with specific proteins. This could lead to the development of new chemical probes for the study of protein-protein interactions and the identification of new therapeutic targets. Finally, the compound's potential applications in the field of materials science and nanotechnology should also be explored, as its unique chemical structure may have applications in the development of new materials and devices.
Méthodes De Synthèse
The synthesis of 7-(1H-indol-7-ylcarbonyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one involves several steps, including the reaction of 2-oxo-2-phenylethyl bromide with 1H-indole-7-carboxylic acid, followed by the reaction of the resulting compound with 2-amino-1-butanol and sodium hydride. The final step involves the reaction of the intermediate product with chloroacetyl chloride to yield the desired compound. This synthesis method has been optimized to produce high yields and purity of the compound.
Applications De Recherche Scientifique
The unique chemical structure of 7-(1H-indol-7-ylcarbonyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one makes it a promising candidate for various scientific research applications. One of the most significant applications is in the field of medicinal chemistry, where it can be used as a lead compound for the development of new drugs. The compound has shown promising results in preclinical studies for the treatment of various diseases, including cancer, neurological disorders, and infectious diseases. It has also been used as a tool compound for the study of protein-protein interactions and the development of new chemical probes.
Propriétés
IUPAC Name |
9-(1H-indole-7-carbonyl)-1-oxa-3,9-diazaspiro[4.5]decan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c20-14(12-4-1-3-11-5-7-17-13(11)12)19-8-2-6-16(10-19)9-18-15(21)22-16/h1,3-5,7,17H,2,6,8-10H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCMNCQCCGAXYSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CNC(=O)O2)CN(C1)C(=O)C3=CC=CC4=C3NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 1-[2-(2-methoxy-4-propylphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5299001.png)

![1-(2-bromophenyl)-2-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]vinyl 2-bromobenzoate](/img/structure/B5299013.png)


![4-(4-chlorobenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5299024.png)

![3-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B5299043.png)

![2-[2-(2-fluorophenyl)vinyl]-3-(3-hydroxyphenyl)-4(3H)-quinazolinone](/img/structure/B5299058.png)
![4-chloro-1-methyl-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B5299069.png)
![4-{[3-(4-methoxyphenyl)-3-oxo-1-propen-1-yl]amino}-N-2-quinoxalinylbenzenesulfonamide](/img/structure/B5299071.png)
![ethyl 2-{[5-(4-bromophenyl)-2-furyl]methylene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5299084.png)